molecular formula C13H23NO4 B1397122 1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate CAS No. 1551051-10-5

1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate

Cat. No. B1397122
M. Wt: 257.33 g/mol
InChI Key: OUNPLPNINSNWQK-UHFFFAOYSA-N
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Description

1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate (1-t-Bu-2-Me-2-Et-Pyr-1,2-dicarboxylate) is an organic compound that has been studied for its potential applications in the fields of chemistry, pharmacology, and biochemistry. It is a member of the pyrrolidine family, which is composed of five-membered heterocyclic compounds that feature a nitrogen atom at the bridgehead. This compound has been found to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and antiviral properties.

Scientific Research Applications

Chiral Auxiliary and Building Block in Peptide Synthesis

1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate has been utilized in the field of synthetic organic chemistry. Studer, Hintermann, and Seebach (1995) demonstrated its use as a chiral auxiliary and a building block in dipeptide synthesis. This compound was employed in the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and other derivatives with high enantiomer ratios, highlighting its utility in stereoselective synthesis (Studer, Hintermann, & Seebach, 1995).

Antimicrobial Activity

In the field of medicinal chemistry, derivatives of 1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate have shown potential in antimicrobial applications. Sreekanth and Jha (2020) developed a microwave-assisted synthesis of novel pyrrolidine derivatives, including 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid, which exhibited promising antimicrobial properties (Sreekanth & Jha, 2020).

NMR Tag for Protein Research

The compound's derivatives have also been explored in protein research. Chen et al. (2015) investigated O-tert-Butyltyrosine, a derivative, as an NMR tag for studying high-molecular-weight systems and measuring ligand binding affinities. This research underscores the compound's potential in biochemical analysis and protein structure elucidation (Chen et al., 2015).

Synthesis of Chiral Compounds

Further emphasizing its role in stereoselective synthesis, Roland and Mangeney (2000) developed a diastereoselective synthesis of tert-butyl-1,2-diamines from the addition of tert-butylmagnesium chloride to bisimines derived from this compound. This highlights its application in the synthesis of chiral diamines and other complex organic molecules (Roland & Mangeney, 2000).

Dynamic Kinetic Resolution

Nunami, Kubota, and Kubo (1994) explored a novel type of dynamic kinetic resolution using derivatives of 1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate as a chiral auxiliary. This research demonstrates the compound's utility in asymmetric synthesis, particularly in the stereoselective formation of complex organic compounds (Nunami, Kubota, & Kubo, 1994).

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 2-ethylpyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-6-13(10(15)17-5)8-7-9-14(13)11(16)18-12(2,3)4/h6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNPLPNINSNWQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN1C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Baumann, TS Moody, M Smyth… - The Journal of Organic …, 2021 - ACS Publications
Conversion of N-Boc-protected quaternary proline derivatives under thermal Curtius rearrangement conditions was found to afford a series of ring-opened ketone and unsaturated …
Number of citations: 8 pubs.acs.org

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